3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole
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Overview
Description
3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains both pyrimidine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyrimidinyl hydrazine with methyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dimethylpyrimidine share structural similarities with 3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole.
Oxadiazole Derivatives: Compounds like 2,5-dimethyl-1,3,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole are structurally related.
Uniqueness
This compound is unique due to the combination of pyrimidine and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical properties and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-methyl-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-5-10-7(11-12-5)6-8-3-2-4-9-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWJMNRCEPJYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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